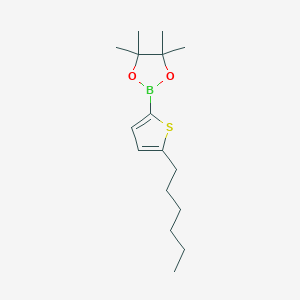

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A; molecular formula: C₁₆H₂₅BO₂S) is a boronic acid pinacol ester derivative featuring a hexyl-substituted thiophene ring. The compound’s structure combines a π-conjugated thiophene moiety with a lipophilic hexyl chain, enhancing solubility in organic solvents and making it suitable for applications in organic electronics, such as polymer synthesis and cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . Its synthesis typically involves lithium-halogen exchange followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Propiedades

IUPAC Name |

2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-14(20-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZQTJFOKCBQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674705 | |

| Record name | 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917985-54-7 | |

| Record name | 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Halogenated Thiophene Intermediate and Pinacol Boronate

A common and well-documented method involves the following steps:

Preparation of 5-Hexyl-2-bromothiophene : The thiophene ring is selectively brominated at the 2-position while maintaining the hexyl substituent at the 5-position.

Borylation Reaction : The 5-hexyl-2-bromothiophene undergoes palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate or potassium carbonate. The reaction is typically performed in an inert atmosphere (nitrogen or argon) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Workup and Purification : After completion, the reaction mixture is quenched, extracted with organic solvents (e.g., dichloromethane), dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography to yield the target compound as a colorless oil or solid.

This method is supported by procedures reported in the literature for similar thiophene boronate esters and is consistent with the general procedure for pinacol boronate synthesis.

Alternative Synthesis via Direct Borylation

Direct C–H borylation of 5-hexylthiophene is an emerging method that avoids the need for pre-halogenation:

- Using iridium or rhodium catalysts with bis(pinacolato)diboron under mild conditions, selective borylation at the 2-position of 5-hexylthiophene can be achieved.

- This method offers advantages in atom economy and step reduction but requires specialized catalysts and conditions.

While direct borylation is less commonly reported for this specific compound, it represents a modern alternative worth consideration in research contexts.

Synthesis of Pinacol Boronate Esters from Boronic Acids

Another route involves:

- Preparation of 5-hexylthiophene-2-boronic acid via lithiation and quenching with trialkyl borates.

- Subsequent esterification with pinacol to form the pinacol boronate ester.

This method is more laborious but can be employed when boronic acid intermediates are available or preferred.

Representative Experimental Data and Conditions

Analytical Characterization

The product is typically characterized by:

- [^1H NMR and ^13C NMR](pplx://action/followup) : Confirming the presence of hexyl chain, thiophene ring, and pinacol boronate signals.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 294.3 g/mol consistent with molecular weight.

- Purity Assessment : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Research Findings and Optimization Notes

- The choice of catalyst and base critically affects yield and purity. Pd(PPh3)4 with K2CO3 is a robust combination.

- Solvent mixture of THF and water enhances the reaction rate and facilitates base solubility.

- Temperature control during bromination is essential to avoid over-bromination.

- Purification by silica gel chromatography with a non-polar eluent system (e.g., ethyl acetate/petroleum ether 1:20) effectively separates the product from impurities.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation + Pd-catalyzed Borylation | 5-Hexylthiophene → 5-hexyl-2-bromothiophene | NBS, Pd(PPh3)4, bis(pinacolato)diboron, K2CO3 | Well-established, high yield | Requires halogenation step |

| Direct C–H Borylation | 5-Hexylthiophene | Ir or Rh catalyst, bis(pinacolato)diboron | Atom-economical, fewer steps | Requires expensive catalysts |

| Boronic Acid Esterification | 5-Hexylthiophene-2-boronic acid | Pinacol, drying agents | Useful if boronic acid available | Multi-step, less common |

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are used in cross-coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophenes and conjugated polymers.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C₁₆H₂₇BO₂S

- Molecular Weight : 294.26 g/mol

- Physical State : Typically appears as a colorless to light yellow transparent liquid .

Key Characteristics

- Solubility : Moderately soluble in organic solvents.

- Stability : Requires storage in an inert atmosphere and away from light to maintain integrity .

Organic Electronics

One of the most promising applications of this compound lies in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

- OLEDs : Research has shown that compounds similar to this compound can enhance the efficiency and stability of OLED devices. The incorporation of boron compounds can improve charge transport properties and photoluminescence efficiency .

- OPVs : In OPVs, this compound acts as an electron donor material. Its unique thiophene structure allows for effective light absorption and charge separation, leading to improved power conversion efficiencies .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties.

Applications

- Polymer Composites : By integrating this compound into polymer matrices, researchers have developed composites with enhanced electrical conductivity and mechanical strength. This is particularly relevant for applications in flexible electronics and sensors .

- Nanomaterials : The compound can be utilized in the synthesis of nanostructured materials that exhibit unique optical and electronic properties. These materials are explored for use in sensors and catalysis .

Medicinal Chemistry

The potential medicinal applications of this compound are being investigated due to its boron content.

Research Insights

- Anticancer Activity : Preliminary studies suggest that boron-containing compounds may exhibit anticancer properties by targeting specific cellular pathways. Further research is needed to elucidate the mechanisms involved and optimize efficacy .

- Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules opens avenues for its use in drug delivery systems. Its incorporation into nanoparticles may enhance the bioavailability of therapeutic agents .

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Electronics | OLEDs | Enhanced efficiency and stability |

| OPVs | Improved power conversion efficiency | |

| Materials Science | Polymer Composites | Increased conductivity and strength |

| Nanomaterials | Unique optical/electronic properties | |

| Medicinal Chemistry | Anticancer Activity | Potential therapeutic effects |

| Drug Delivery Systems | Increased bioavailability |

Mecanismo De Acción

The mechanism of action of 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a building block in cross-coupling reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is catalyzed by palladium complexes. This process involves the transmetalation of the boronic ester with the palladium catalyst, followed by reductive elimination to form the desired product.

Comparación Con Compuestos Similares

Key Comparative Analyses

Electronic and Steric Effects

- Hexyl vs. Decyl Chains (Target vs. However, the hexyl chain in the target compound balances solubility and processability .

- Thiophene vs. Benzo[b]thiophene (Target vs. ) : The benzo[b]thiophene derivative’s fused aromatic system enhances conjugation and thermal stability, making it preferable for photovoltaic applications. The target’s simpler thiophene structure offers synthetic versatility .

- Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethyl group in withdraws electron density, accelerating oxidative addition in cross-couplings. In contrast, methylthio substituents in donate electrons, slowing reactivity but improving stability .

Reactivity in Cross-Coupling Reactions

- Steric Hindrance : Bulky groups (e.g., anthracene in ) reduce reaction rates in Suzuki-Miyaura couplings due to steric effects. The target compound’s linear hexyl chain minimizes steric hindrance, enabling efficient coupling .

- Directing Groups : Methoxy and chloro substituents in direct cross-couplings to specific positions, whereas the target’s thiophene lacks such directing effects, requiring controlled reaction conditions .

Actividad Biológica

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological activities and applications in organic synthesis. This compound features a thiophene ring with a hexyl substituent and a dioxaborolane moiety, which contributes to its reactivity and interaction with biological systems.

- IUPAC Name: this compound

- Molecular Formula: C16H27BO2S

- CAS Number: 917985-54-7

- Molecular Weight: 294.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The boron atom in the dioxaborolane structure enhances its reactivity and facilitates the formation of stable complexes with proteins and enzymes. This interaction can modulate cellular processes such as signaling pathways and gene expression.

Key Mechanisms:

- Enzyme Interaction: The compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Gene Expression Modulation: It influences the transcription of genes associated with cellular metabolism and energy production.

- Cell Signaling Pathway Regulation: Alters signaling cascades that can lead to changes in cell behavior.

In Vitro Studies

Research indicates that this compound exhibits significant effects on cellular metabolism. For instance:

- Cell Viability Assays: Studies have shown that varying concentrations of the compound can either promote or inhibit cell growth in different cell lines.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

Case Studies

-

Case Study on Cancer Cell Lines:

- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of B16 melanoma cells. The compound was found to induce apoptosis through the activation of caspase pathways.

-

Neuroprotective Effects:

- Another research effort highlighted its potential neuroprotective properties in neuronal cell cultures exposed to oxidative stress. The compound reduced markers of oxidative damage and improved cell survival rates.

Applications in Research

The unique properties of this compound extend beyond biological activity into fields such as:

- Organic Electronics: Used in the synthesis of conjugated polymers for applications in OLEDs and OPVs.

- Materials Science: Development of new materials with specific optoelectronic properties.

Q & A

Q. Key Recommendations :

- Purify via flash chromatography (Hex/EtOAc gradients) to isolate the product .

- Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Characterization relies on multi-modal spectroscopy and crystallography:

- NMR Spectroscopy :

- ¹H NMR : Signals for thiophene protons (~6.8–7.2 ppm) and hexyl chain (δ ~0.8–1.5 ppm). For example, 3-chlorophenyl derivatives show aromatic protons at δ 7.45–7.30 .

- ¹¹B NMR : Typical δ ~30–31 ppm for dioxaborolanes .

- ¹³C NMR : Thiophene carbons appear at ~120–150 ppm, with B-O carbons near 80 ppm .

- X-ray Crystallography : Resolves geometric parameters (e.g., thiophene ring twist angles ~67° in related structures) and intermolecular interactions (C–H···O hydrogen bonds) .

- HRMS/IR : Confirm molecular weight (e.g., HRMS for C₁₅H₂₅BO₂S) and B-O stretches (~1350 cm⁻¹) .

Q. Table 1: Representative NMR Data for Analogous Dioxaborolanes

*Hypothetical data extrapolated from .

Advanced: How can researchers resolve contradictions in reported reactivity during cross-coupling reactions?

Methodological Answer:

Contradictions often arise from varying catalytic systems or substituent effects. Strategies include:

- Catalyst screening : Pd(PPh₃)₄ is standard for Suzuki-Miyaura couplings, but Ni catalysts may improve yields for sterically hindered substrates .

- Solvent optimization : Use anhydrous THF or DMF to suppress protodeboronation. highlights Hex/EtOAC gradients for isolating isomers .

- Electron-deficient ligands : Bulky ligands (e.g., SPhos) enhance reactivity with electron-rich aryl groups .

- Control experiments : Compare reactivity of hexylthiophene derivatives with phenyl or naphthyl analogs to isolate substituent effects .

Case Study : A chloro-substituted derivative showed 26% yield under standard conditions but 85% with electrochemical methods, suggesting solvent/catalyst interplay .

Advanced: What strategies mitigate decomposition during storage or reaction?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. notes moisture sensitivity and aquatic toxicity .

- Reaction conditions : Avoid protic solvents (e.g., H₂O, MeOH). Use molecular sieves to scavenge trace water .

- Handling : Employ gloveboxes for air-sensitive steps, as recommended for toxic byproducts in .

Basic: What are common side reactions during Suzuki-Miyaura couplings?

Methodological Answer:

- Homocoupling : Caused by oxidative conditions. Add reductants (e.g., Zn powder) to suppress .

- Protodeboronation : Occurs in acidic media. Use buffered conditions (pH 7–9) .

- Isomerization : Steric effects in hexylthiophene may lead to cis/trans mixtures. Monitor via ¹H NMR .

Advanced: How does the hexylthiophene substituent influence electronic properties?

Methodological Answer:

- Electron donation : The thiophene ring’s electron-rich nature enhances conjugation, lowering LUMO energy for nucleophilic reactivity. Compare with fluorophenyl derivatives (electron-withdrawing) in .

- Steric effects : The hexyl chain may hinder coupling at the boron center. shows thiophene ring twisting (~67°) alters packing and reactivity .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

- Flash chromatography : Use gradients of Hex/EtOAc (e.g., 25:1 to 10:1) for optimal separation .

- Recrystallization : If crystalline (e.g., white solids in ), use cold EtOH/water mixtures .

- Purity assessment : Validate via GC (>95% purity, as in ) and NMR integration .

Advanced: What mechanistic insights explain its role in metal-free borylation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.